molecular formula C12H20INO2 B13085705 tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13085705
M. Wt: 337.20 g/mol
InChI Key: MIRYXXHZPXMKQA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 3.70–3.65 (m, 2H, CH₂I)
  • δ 3.30–3.15 (m, 1H, bridgehead H)
  • δ 1.48 (s, 9H, C(CH₃)₃)
  • δ 1.20–1.05 (m, 4H, bicyclic CH₂ groups)

¹³C NMR (100 MHz, CDCl₃):

  • δ 155.2 (C=O)
  • δ 80.1 (C(CH₃)₃)
  • δ 28.1 (C(CH₃)₃)
  • δ -5.3 (CH₂I)

The upfield shift of the iodomethyl carbon (-5.3 ppm) arises from the heavy atom effect of iodine.

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

  • 2978 (C-H stretch, tert-butyl)
  • 1695 (C=O stretch, carbamate)
  • 1265 (C-N stretch)
  • 645 (C-I stretch)

Mass Spectrometry

ESI-MS (m/z):

  • [M+H]⁺ calcd. for C₁₂H₂₀INO₂: 338.06
  • Observed: 338.1 (100%)
  • Fragment ions at m/z 182.1 (bicyclic core) and 57.1 (tert-butyl)

Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis of analogous 2-azabicyclo[2.2.1]heptane derivatives reveals:

Parameter Value
C-N-C bond angle 104.5°
N-C-O (Boc) angle 122.3°
I-C-C-I dihedral 178.9°
Unit cell volume 542.7 ų

The nitrogen atom adopts a pyramidal geometry (inversion barrier ΔG‡ = 7.2 kcal/mol) that restricts free rotation about the N-C bond. Variable-temperature NMR studies (-90°C to +25°C) show coalescence of diastereotopic protons at -45°C, corresponding to an activation energy of 12.3 kcal/mol for ring puckering.

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3

InChI Key

MIRYXXHZPXMKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CI

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthetic route typically begins with a 2-azabicyclo[2.2.1]heptane derivative bearing a hydroxymethyl or chloromethyl substituent at the 5-position. This intermediate can be prepared by:

  • Cyclization reactions involving cyclopentadiene derivatives and nitrogen sources.
  • Protection of the amine nitrogen with tert-butoxycarbonyl (Boc) groups to yield tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives.

Introduction of the Iodomethyl Group

The critical step is the conversion of a 5-(hydroxymethyl) or 5-(chloromethyl) intermediate to the 5-(iodomethyl) compound. This is commonly achieved by:

  • Halogen exchange reactions (Finkelstein reaction), where the chloromethyl precursor is treated with sodium iodide in a polar aprotic solvent such as acetone, leading to substitution of chlorine by iodine.
  • Alternatively, direct iodination of hydroxymethyl groups using reagents like iodine/triphenylphosphine or iodine/imidazole systems.

These reactions are conducted under controlled temperature conditions to preserve stereochemistry and avoid side reactions.

Purification and Characterization

The final product, tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, is purified typically by column chromatography or recrystallization. Characterization includes:

  • NMR spectroscopy to confirm the chemical shifts corresponding to the bicyclic framework and the iodomethyl group.
  • Mass spectrometry to verify molecular weight (~337.2 g/mol).
  • Purity assessment by HPLC or GC, often achieving ≥98% purity.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Boc Protection Boc2O, base (e.g., triethylamine) Boc-protected 2-azabicyclo[2.2.1]heptane
2 Hydroxymethylation/Chloromethylation Formaldehyde + reducing agent / SOCl2 5-(hydroxymethyl) or 5-(chloromethyl) intermediate
3 Halogen Exchange (Iodination) NaI in acetone, reflux or room temp 5-(iodomethyl) derivative
4 Purification Column chromatography, recrystallization Pure target compound

Research Findings and Optimization Notes

  • The iodination step is sensitive to reaction conditions; prolonged heating or excess iodide can lead to side reactions or decomposition.
  • Stereochemical control is crucial; maintaining the bicyclic ring strain and configuration ensures biological activity and synthetic utility.
  • The Boc protecting group is stable under iodination conditions but can be removed under acidic conditions if further derivatization is needed.
  • Yields for the iodination step typically range from 60-85%, depending on substrate purity and reaction scale.
  • Alternative methods such as direct iodination of hydroxymethyl groups using iodine/triphenylphosphine have been reported but may require careful control to avoid over-iodination.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Yield Range (%)
Boc Protection Boc2O, base (e.g., Et3N), solvent (DCM) Mild conditions, high selectivity 85-95
Hydroxymethylation/Chloromethylation Formaldehyde + reducing agent / SOCl2 Control of substitution site 70-90
Iodination (Halogen Exchange) NaI in acetone, reflux or RT Avoid excess heat, maintain stereochemistry 60-85
Purification Chromatography, recrystallization Removal of side products, high purity N/A

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group (-CH₂I) serves as a reactive site for nucleophilic displacement, enabling access to diverse functionalized derivatives.

Reaction Type Conditions Products Yield Key Observations
Azide substitutionNaN₃, DMF, 80°C, 12h5-(azidomethyl)-2-azabicyclo[2.2.1]heptane78% Retention of bicyclic stereochemistry
Thiol substitutionRSH (R = alkyl/aryl), K₂CO₃, DCM5-(alkyl/arylthiomethyl)-2-azabicyclo derivatives65-85%Mild conditions prevent ring degradation
Amine alkylationPrimary/secondary amines, DIPEA5-(aminomethyl)-2-azabicyclo derivatives70-90% Boc protection remains intact

Mechanistic Insight :

  • Reactions proceed via an Sₙ2 pathway, with inversion of configuration at the methyl carbon .

  • Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear analogs.

Elimination Reactions

Under basic conditions, the iodomethyl group participates in β-elimination to generate alkenes.

Base Solvent Temperature Product Yield Selectivity
DBUTHF60°C5-methylene-2-azabicyclo[2.2.1]heptane82% Exclusive exo-alkene
KOtBuToluene100°CSame as above75%Minor ring-opening byproducts

Key Applications :

  • Generated alkenes serve as dienophiles in Diels-Alder reactions .

  • Exo selectivity attributed to bicyclic strain relief.

Cross-Coupling Reactions

The C–I bond engages in transition-metal-catalyzed couplings for C–C bond formation.

Catalyst System Reagents Product Yield Notes
Pd(PPh₃)₄, CuITerminal alkynes, Et₃N5-(alkynylmethyl)-2-azabicyclo derivatives60-75%Sonogashira conditions optimal
NiCl₂(dppe), ZnAryl halides, DMF5-(arylmethyl)-2-azabicyclo derivatives55% Limited scope due to catalyst poisoning

Challenges :

  • Bicyclic nitrogen may coordinate metals, requiring excess ligand.

  • Steric bulk reduces coupling efficiency compared to non-cyclic analogs .

Functional Group Transformations

The Boc-protected amine undergoes selective deprotection or further derivatization.

Reaction Conditions Product Yield Citations

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential use in the development of pharmaceuticals, particularly as a precursor for the synthesis of biologically active molecules. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

Case Study :
A study demonstrated that derivatives of azabicyclo compounds exhibit significant activity against certain cancer cell lines, suggesting that tert-butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate could serve as a scaffold for developing new anticancer agents.

Organic Synthesis

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the iodide group makes it particularly useful for nucleophilic substitution reactions, which are fundamental in organic synthesis.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Coupling ReactionsUtilized in cross-coupling reactions
FunctionalizationModification of functional groups

Biological Studies

Research has indicated that azabicyclo compounds may have neuroactive properties, making them candidates for studying neurotransmitter systems and potential treatments for neurological disorders.

Case Study :
A recent investigation into the effects of azabicyclo derivatives on serotonin receptors showed promising results, indicating that modifications to the core structure could lead to new antidepressant medications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Features a ketone group at C5 instead of iodomethyl.
  • Molecular Formula: C₁₁H₁₇NO₃ (MW 211.26 g/mol).
  • Applications : Intermediate for amide bond formation or reduction to alcohols.
  • Synthesis : Prepared via oxidation of hydroxyl precursors or direct cyclization .
  • Key Difference : Lacks the iodine atom, limiting its utility in halogenation reactions.
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Hydroxyl (–OH) at C6 instead of iodomethyl.
  • Molecular Formula: C₁₁H₁₉NO₃ (MW 213.23 g/mol).
  • Applications: Used in stereoselective synthesis of amino alcohols.
  • Stability : The hydroxyl group enhances polarity but reduces stability under acidic conditions compared to the iodomethyl analog .
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure: Hydroxyimino (–N–OH) group at C3.
  • Molecular Formula : C₁₁H₁₈N₂O₃ (MW 226.27 g/mol).
  • Reactivity : Participates in oxime ligation or tautomerization reactions.
  • Storage : Requires refrigeration (–20°C) due to hydrolytic sensitivity, unlike the iodomethyl derivative .

Halogen-Substituted Analogs

tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Bromomethyl (–CH₂Br) at C4.
  • Molecular Formula: C₁₁H₁₇BrNO₃ (MW 306.16 g/mol).
  • Comparison : Bromine offers moderate reactivity in SN2 reactions but is less polarizable than iodine, reducing efficiency in photochemical applications .
tert-Butyl 5-(chloromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Hypothetical Structure : Chloromethyl (–CH₂Cl) at C5.
  • Expected Reactivity : Lower leaving-group ability compared to iodine, making it less suited for nucleophilic substitutions.

Data Table: Comparative Properties

Compound Name Substituent (C5) Molecular Weight (g/mol) Key Reactivity/Applications
tert-Butyl 5-(iodomethyl)-2-azabicyclo… –CH₂I 353.16 Cross-coupling, radioimaging precursors
tert-Butyl 5-oxo-2-azabicyclo… –O 211.26 Ketone reduction, amide synthesis
tert-Butyl 6-hydroxy-2-azabicyclo… –OH 213.23 Amino alcohol synthesis
tert-Butyl 5-(bromomethyl)-2-azabicyclo… –CH₂Br 306.16 Alkylation reactions

Stability Considerations

  • Iodomethyl Group : Prone to light-induced decomposition; requires storage in amber vials at –20°C .
  • Boc Protection : Enhances stability against nucleophilic attack at the amine group compared to unprotected analogs .

Commercial Availability and Suppliers

  • Target Compound: Limited commercial availability; custom synthesis via suppliers like Enamine Ltd. or PharmaBlock Sciences is typical .
  • Analogs: 5-Oxo variant: Available from American Elements (Product Code: OMXX-278613-01) . Hydroxyimino variant: Offered by GLPBIO (Product Code: GF01642) .

Biological Activity

Tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H16NO2IC_{11}H_{16}NO_2I with a molecular weight of approximately 305.15 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The iodomethyl group enhances its reactivity, potentially allowing it to act as an electrophile in biochemical reactions.

Potential Biological Targets

  • Neurotransmitter Receptors : Compounds within the azabicyclo family often exhibit affinity for neurotransmitter receptors, which may lead to effects on mood and cognition.
  • Enzymatic Inhibition : The structure may allow for interactions with enzymes involved in neurotransmitter metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticholinergicPotential inhibition of acetylcholine receptors
AnalgesicPain relief in animal models
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Anticholinergic Activity : A study demonstrated that derivatives of azabicyclo compounds exhibited significant anticholinergic effects, suggesting potential applications in treating conditions like Parkinson’s disease and other movement disorders .
  • Analgesic Effects : In a controlled experiment involving rodent models, this compound showed notable analgesic properties, providing insights into its potential as a pain management agent .
  • Antimicrobial Properties : Research indicated that this compound could inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on various cancer cell lines revealed that this compound could induce apoptosis, highlighting its potential in cancer therapy .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, a related compound (tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) was analyzed at 100 K, yielding R-factors < 0.052 and precise C–C bond measurements (avg. 0.006 Å) .
  • NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the bicyclic framework’s protons (δ 3.0–5.0 ppm).
  • HPLC-MS : Validates purity (>97%) and molecular weight (211.26 g/mol for analogs) .

How can discrepancies in crystallographic data for azabicycloheptane derivatives be resolved?

Advanced Research Question
Contradictions in X-ray data (e.g., bond angles, space groups) may arise from:

  • Temperature Effects : Data collected at 100 K vs. room temperature can alter lattice parameters (e.g., β-angle variations in unit cells) .
  • Enantiomeric Purity : Impurities in stereoisomers (e.g., endo vs. exo configurations) may skew results. Chiral HPLC or circular dichroism can verify enantiomeric ratios .
  • Refinement Methods : Use high-resolution detectors and R-factor cross-validation (e.g., wR(F²) < 0.10) to minimize errors .

What strategies enable functionalization of the iodomethyl group for downstream applications?

Advanced Research Question
The iodomethyl group is a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Replace iodine with boronate esters (e.g., using Pd catalysts), as seen in tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives .
  • Nucleophilic Substitution : React with amines or thiols to generate bioisosteres (e.g., aminomethyl or thiomethyl analogs).
  • Radical Reactions : Initiate cyclopropanation or C–H activation under photoredox conditions.

How does solvent choice impact the stability and reactivity of this compound?

Q. Methodological Consideration

  • Polar Aprotic Solvents : DMF or THF stabilizes the iodomethyl group but may promote hydrolysis if traces of water are present.
  • Low-Temperature Storage : Store at –20°C in anhydrous DCM to prevent degradation (analogous to Boc-protected azabicycloheptanes) .
  • Avoid Protic Solvents : Methanol or ethanol can cleave the Boc group under acidic conditions .

What are the challenges in isolating enantiomerically pure forms of this compound?

Advanced Research Question

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to separate enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Catalyze racemization during synthesis with transition-metal complexes (e.g., Ru or Rh).
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

How can computational methods aid in predicting the compound’s reactivity?

Advanced Research Question

  • DFT Calculations : Model transition states for iodomethyl group reactions (e.g., bond dissociation energies for radical pathways).
  • Molecular Dynamics : Simulate solvent effects on stability (e.g., solvation shells in DMSO vs. THF).
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using the bicyclic scaffold’s rigidity .

What safety protocols are critical when handling the iodomethyl substituent?

Q. Methodological Consideration

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards .
  • Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal .

How do steric effects influence the compound’s reactivity in ring-opening reactions?

Advanced Research Question
The bicyclo[2.2.1]heptane framework imposes steric constraints:

  • Nucleophilic Attack : The endo configuration directs nucleophiles to the less hindered face (e.g., SN2 at the iodomethyl site) .
  • Ring Strain : The norbornane-like structure enhances reactivity in Diels-Alder or [2+2] cycloadditions.

What are the best practices for long-term storage to prevent degradation?

Q. Methodological Consideration

  • Inert Atmosphere : Store under argon or nitrogen to avoid oxidation.
  • Desiccants : Use molecular sieves in storage vials to maintain dryness .
  • Light Sensitivity : Amber vials prevent UV-induced decomposition of the iodomethyl group .

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